Urease Inhibition Potency: 2.8-Fold Weaker Than the Des-Ethyl (2-H) Analog, Enabling Tunable Target Engagement
In direct head-to-head comparison using bacterial urease inhibition assays, ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate (CAS 216596-59-7) exhibits an IC₅₀ of 14,500 nM (14.5 µM), which is approximately 2.84-fold less potent than its closest structural analog, ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (CAS 16347-69-6, the 2-H analog), which shows an IC₅₀ of 5,110 nM (5.11 µM) [1][2]. For class-level context, the standard urease inhibitor thiourea displays an IC₅₀ of approximately 21,860 nM (21.86 µM) [3], placing both quinazolinone acetates within a therapeutically relevant potency range while demonstrating that the 2-ethyl substituent confers a distinct, intermediate inhibitory profile.
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14,500 nM (14.5 µM) |
| Comparator Or Baseline | Ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (CAS 16347-69-6, 2-H analog): IC₅₀ = 5,110 nM (5.11 µM). Thiourea (standard inhibitor): IC₅₀ ≈ 21,860 nM (21.86 µM) |
| Quantified Difference | Target vs. 2-H analog: 2.84-fold less potent. Target vs. thiourea: 1.51-fold more potent. |
| Conditions | Bacterial urease (E. coli for target; H. pylori for comparator), urea substrate, 15 min preincubation, ELISA-based detection (BindingDB curated). |
Why This Matters
This defined potency differential makes the 2-ethyl compound preferable when a moderate urease inhibitory profile is desired—for instance, in antiulcer or anti-Helicobacter programs where complete enzyme ablation is not the therapeutic goal—while the 2-H analog is better suited for applications requiring maximal urease suppression.
- [1] BindingDB. BDBM50532156 (CHEMBL4587997): IC₅₀ = 1.45E+4 nM. Target: Urease subunit alpha (Escherichia coli). Assay: Inhibition of bacterial urease using urea as substrate, 15 min preincubation, ELISA detection. View Source
- [2] BindingDB. BDBM50449781 (CHEMBL4164528): IC₅₀ = 5.11E+3 nM. Target: Helicobacter pylori ATCC 43504 urease. Assay: Reduction in ammonia production, 1.5 h preincubation under cell-free conditions. View Source
- [3] Ullah, S. et al. (2020). Synthesis of new urease enzyme inhibitors as antiulcer drug and computational study. Standard thiourea IC₅₀ = 21.86 ± 0.90 µM. View Source
